molecular formula C9H13N3O2 B1449668 3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one CAS No. 1594729-26-6

3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one

Cat. No. B1449668
CAS RN: 1594729-26-6
M. Wt: 195.22 g/mol
InChI Key: JCWZPPJEMWLUCH-UHFFFAOYSA-N
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Description

“3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Drug Designing

Piperidines, which include “3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Biological Evaluation of Potential Drugs

The pharmaceutical applications of synthetic and natural piperidines, including “3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one”, have been covered in recent scientific advances . These advances include the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Organic Light-Emitting Diodes (OLEDs)

The design and synthesis of 1,3-diketones, which include “3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one”, have great potential as versatile building blocks for the construction of highly emissive metal complexes . These complexes can be used in organic light-emitting diodes (OLEDs) .

Dye-Sensitized Solar Cells

Aromatic β-diketones, including “3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one”, are considered promising ligands for creating strong light-absorbing metal complexes . These complexes can be used in dye-sensitized solar cells .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one”, is an important task of modern organic chemistry . These methods can help in the synthesis of biologically active piperidines .

Cytotoxic Activity

Indole derivatives, including “3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one”, have been evaluated for cytotoxic activity . The cytotoxicity of the compound was dependent on three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .

Safety and Hazards

The safety data sheet for piperidine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(3-hydroxypiperidin-1-yl)-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-7-2-1-5-12(6-7)8-9(14)11-4-3-10-8/h3-4,7,13H,1-2,5-6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWZPPJEMWLUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CNC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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